N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of functional groups. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying complex organic reactions and developing new synthetic methodologies.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways
Mechanism of Action
The mechanism of action of N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide include:
- U-89360E: A peptidic inhibitor used in studies involving HIV-1 protease .
- ACHMINACA: A synthetic cannabinoid with a similar core structure .
- 3,5-AB-CHMFUPPYCA: A research chemical with a related pyrazole ring system .
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C28H52N8O6 |
---|---|
Molecular Weight |
596.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S,4S,5S)-5-acetamido-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C28H52N8O6/c1-16(2)19(15-23(38)22(34-17(3)37)14-18-8-5-4-6-9-18)26(41)36-21(11-12-24(29)39)27(42)35-20(25(30)40)10-7-13-33-28(31)32/h16,18-23,38H,4-15H2,1-3H3,(H2,29,39)(H2,30,40)(H,34,37)(H,35,42)(H,36,41)(H4,31,32,33)/t19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
XTOQWMLQBSGKOK-VUBDRERZSA-N |
Isomeric SMILES |
CC(C)[C@H](C[C@@H]([C@H](CC1CCCCC1)NC(=O)C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
Canonical SMILES |
CC(C)C(CC(C(CC1CCCCC1)NC(=O)C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N |
Origin of Product |
United States |
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